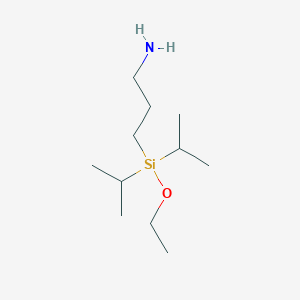

3-Aminopropyldiisopropylethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[ethoxy-di(propan-2-yl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NOSi/c1-6-13-14(10(2)3,11(4)5)9-7-8-12/h10-11H,6-9,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMHYZUFHYGNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430789 | |

| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117559-36-1 | |

| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117559-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropyldiisopropylethoxysilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Aminopropyldiisopropylethoxysilane. It includes detailed information on its structure, reactivity, and applications, with a focus on its use in surface modification, as a coupling agent, and its relevance in the field of drug development. This document also presents experimental protocols and safety information to guide researchers in its proper handling and use.

Chemical and Physical Properties

This compound is a monoamino functional monoalkoxy silane. Its unique structure, featuring a primary amine and a hydrolyzable ethoxy group, allows it to act as a molecular bridge between inorganic and organic materials. The diisopropyl groups attached to the silicon atom provide steric hindrance, which influences its reactivity and the stability of the resulting bonds.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117559-36-1 | [1] |

| Molecular Formula | C₁₁H₂₇NOSi | [1] |

| Molecular Weight | 217.43 g/mol | [1] |

| Appearance | Colorless transparent liquid | Inferred from similar compounds |

| Boiling Point | 78-80 °C at 0.4 mmHg | [1] |

| Density | 0.872 g/mL at 25 °C | [1] |

| Refractive Index | 1.4489 at 20 °C | [1] |

| Purity | ≥ 97% | [1] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| May cause respiratory irritation. | Avoid breathing vapors. |

Note: This safety information is based on the Safety Data Sheet for the similar compound 3-Aminopropyltriethoxysilane, as a specific SDS for this compound was not publicly available.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Resonances corresponding to the protons of the aminopropyl chain, the ethoxy group, and the isopropyl groups. The chemical shifts would be characteristic of their respective chemical environments.

-

¹³C NMR: Signals for the carbon atoms in the aminopropyl chain, the ethoxy group, and the isopropyl groups.

-

FT-IR: Characteristic absorption bands for N-H stretching and bending of the primary amine, C-H stretching of the alkyl groups, Si-O-C stretching, and Si-C stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of alkyl and alkoxy groups.

Reactivity: Hydrolysis and Condensation

The utility of this compound as a coupling agent and for surface modification stems from the reactivity of its ethoxysilyl group. This group undergoes hydrolysis in the presence of water to form a reactive silanol (B1196071) group (Si-OH). The silanol can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica) to form stable siloxane (Si-O-Si) bonds. It can also undergo self-condensation with other silanol molecules to form oligomers or polymers.

The hydrolysis and condensation rates are influenced by factors such as pH, water concentration, and steric hindrance.[2] The bulky diisopropyl groups in this compound are expected to slow down the rate of hydrolysis and self-condensation compared to less hindered silanes like APTES. This can be advantageous in controlling the formation of self-assembled monolayers and preventing uncontrolled polymerization in solution.

References

An In-Depth Technical Guide to 3-Aminopropyldiisopropylethoxysilane: Chemical Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyldiisopropylethoxysilane is a versatile organosilane compound that plays a crucial role as a surface modifying and coupling agent in a wide array of scientific and industrial applications. Its unique bifunctional nature, possessing both a reactive primary amine and a hydrolyzable ethoxysilane (B94302) group, allows it to form stable covalent bonds with both organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and common applications of this compound, with a focus on its utility for researchers in materials science, biotechnology, and drug development.

Chemical Structure and Identification

This compound is characterized by a central silicon atom bonded to a 3-aminopropyl group, two isopropyl groups, and one ethoxy group. This structure imparts the molecule with its characteristic properties, enabling it to act as a molecular bridge between different material phases.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 117559-36-1

-

Molecular Formula: C₁₁H₂₇NOSi

-

Synonyms: 3-(Diisopropylethoxysilyl)propylamine, 3-[Ethoxy-di(propan-2-yl)silyl]propan-1-amine

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental conditions and for optimizing its application.

| Property | Value |

| Molecular Weight | 217.43 g/mol |

| Appearance | Straw-colored liquid |

| Boiling Point | 78-80 °C at 0.4 mmHg |

| Density | 0.872 g/mL at 25 °C |

| Refractive Index | 1.4489 at 20 °C |

| Purity | Typically ≥97% |

Reactivity and Mechanism of Action

The utility of this compound as a coupling agent stems from the reactivity of its two distinct functional groups: the ethoxy group and the primary amine group.

Hydrolysis and Condensation of the Ethoxy Group

The ethoxy group is susceptible to hydrolysis in the presence of water, leading to the formation of a reactive silanol (B1196071) group (Si-OH) and ethanol (B145695) as a byproduct. This hydrolysis step is often the initial phase in the surface modification process. The newly formed silanol groups can then undergo condensation with hydroxyl groups present on the surface of inorganic substrates, such as silica, glass, and metal oxides, forming stable siloxane (Si-O-Substrate) bonds. Furthermore, the silanol groups can also self-condense with other silanol groups to form a polysiloxane network on the surface.

Hydrolysis and condensation of this compound.

Reactivity of the Aminopropyl Group

The terminal primary amine on the propyl chain provides a reactive site for the covalent attachment of a wide range of organic molecules. This amino group can participate in various chemical reactions, including:

-

Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or activated esters.

-

Imine formation: Reaction with aldehydes and ketones.

-

Epoxy ring-opening: Reaction with epoxide-containing molecules.

-

Isocyanate and isothiocyanate reactions: Formation of urea (B33335) and thiourea (B124793) linkages.

This versatility makes this compound an ideal linker for immobilizing biomolecules, such as proteins, peptides, and nucleic acids, as well as for grafting polymers and other organic functional layers onto surfaces.

An In-depth Technical Guide on the Mechanism of Action for 3-Aminopropyldiisopropylethoxysilane as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopropyldiisopropylethoxysilane (APDIPES) is a monofunctional aminosilane (B1250345) coupling agent that serves as a molecular bridge between inorganic substrates and organic polymers. Its unique chemical structure, featuring a reactive ethoxysilane (B94302) group and a primary amine, allows it to form stable covalent bonds with inorganic surfaces while presenting a reactive moiety for interaction with a polymer matrix. This dual functionality significantly enhances interfacial adhesion, improving the mechanical strength, durability, and overall performance of composite materials. Notably, the diisopropyl groups on the silicon atom provide steric hindrance and hydrophobicity, leading to the formation of more hydrolytically stable monolayers compared to other common aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). This guide provides a comprehensive overview of the mechanism of action of APDIPES, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the chemical processes involved.

Core Mechanism of Action

The efficacy of this compound as a coupling agent is rooted in a two-step mechanism: hydrolysis and condensation for inorganic surface bonding, followed by interaction with the organic matrix.

Hydrolysis of the Ethoxy Group

In the presence of water, the ethoxy group (-OCH2CH3) of the APDIPES molecule undergoes hydrolysis to form a reactive silanol (B1196071) group (-Si-OH). This reaction is a critical first step for the subsequent bonding to an inorganic substrate. The hydrolysis reaction can be represented as follows:

(CH(CH₃)₂)₂Si(OCH₂CH₃)(CH₂)₃NH₂ + H₂O → (CH(CH₃)₂)₂Si(OH)(CH₂)₃NH₂ + CH₃CH₂OH

This reaction is often catalyzed by acid or base, although the amine functionality of the APDIPES molecule can also self-catalyze the hydrolysis.

Condensation and Covalent Bonding to Inorganic Substrates

The newly formed silanol group is highly reactive towards hydroxyl groups (-OH) present on the surface of inorganic materials such as silica (B1680970), glass, and metal oxides. Through a condensation reaction, a stable, covalent siloxane bond (Si-O-Substrate) is formed, anchoring the APDIPES molecule to the substrate surface. Water is eliminated during this process.

(CH(CH₃)₂)₂Si(OH)(CH₂)₃NH₂ + HO-Substrate → (CH(CH₃)₂)₂Si-O-Substrate-(CH₂)₃NH₂ + H₂O

Additionally, silanol groups can also undergo self-condensation with other APDIPES molecules to form a polysiloxane network at the interface, although this is less prevalent with monofunctional silanes compared to tri-functional silanes.

Interaction with the Organic Polymer Matrix

The aminopropyl group (- (CH₂)₃NH₂) of the APDIPES molecule is now oriented away from the inorganic substrate and is available to interact with the organic polymer matrix. This interaction can occur through several mechanisms:

-

Covalent Bonding: The primary amine is a strong nucleophile and can react with various functional groups in polymer resins. For example, it can react with epoxy groups in epoxy resins, isocyanate groups in polyurethanes, or carboxylic acid groups in acrylics and polyesters, forming strong covalent bonds that bridge the inorganic and organic phases.

-

Ionic Bonding and Hydrogen Bonding: The amine group can form ionic bonds with acidic functionalities on the polymer.[1][2][3] It can also participate in hydrogen bonding with polar groups on the polymer, further enhancing interfacial adhesion.

-

Interpenetrating Polymer Networks (IPNs): The silane (B1218182) layer can form a region of interpenetration with the polymer matrix, creating a diffuse and stronger interface.

The following diagram illustrates the overall mechanism of action.

Quantitative Data Summary

The performance of this compound as a coupling agent has been characterized and compared to other aminosilanes. The following tables summarize key quantitative data from a comparative study involving chemical vapor deposition of APDIPES, 3-aminopropyldimethylethoxysilane (APDMES), and 3-aminopropyltriethoxysilane (APTES) on silicon dioxide substrates.

Table 1: Surface Characterization of Aminosilane Monolayers

| Silane | N1s/Si2p Ratio (XPS) | Film Thickness (Å) | Surface Roughness (nm) | Advancing Water Contact Angle (°) |

| APDIPES | 0.10 ± 0.01 | 8.3 ± 1.0 | 0.12 - 0.15 | 64 ± 2 |

| APDMES | 0.12 ± 0.01 | 6.5 ± 0.9 | 0.12 - 0.15 | 58 ± 2 |

| APTES | 0.15 ± 0.01 | 6.6 ± 0.5 | 0.12 - 0.15 | 44 ± 2 |

Data sourced from a study by Zhang et al. (2010).

Table 2: Hydrolytic Stability of Aminosilane Monolayers at pH 10

| Silane | % Nitrogen Loss (after 4 hours) |

| APDIPES | ~5-20% |

| APDMES | ~60-65% |

| APTES | ~30-35% |

Data sourced from a study by Zhang et al. (2010).

The data clearly indicates that while all three aminosilanes form smooth, thin layers, APDIPES forms a more hydrophobic surface (higher contact angle) and is significantly more resistant to hydrolysis in an alkaline environment. This enhanced stability is attributed to the steric hindrance and hydrophobic nature of the diisopropyl groups, which protect the siloxane bond from hydrolytic cleavage.

Experimental Protocols

Detailed methodologies are crucial for the successful application of silane coupling agents. Below are protocols for both chemical vapor deposition and a general solution-phase deposition.

Chemical Vapor Deposition (CVD) Protocol

This protocol is adapted from the work of Zhang et al. (2010) for the deposition of aminosilane monolayers on silicon dioxide substrates.

Materials and Equipment:

-

Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer)

-

This compound (APDIPES)

-

Chemical vapor deposition system equipped with a vacuum chamber, pressure gauges, and gas inlets

-

Plasma cleaner

-

High-purity oxygen (O₂) and nitrogen (N₂) gas

-

Spectroscopic ellipsometer

-

X-ray photoelectron spectrometer (XPS)

-

Atomic force microscope (AFM)

-

Contact angle goniometer

Experimental Workflow:

Detailed Steps:

-

Substrate Cleaning: Clean the silicon dioxide substrates using a plasma cleaner with high-purity oxygen (e.g., 200 W at approximately 0.5 Torr). This step removes organic contaminants and hydroxylates the surface.

-

Dehydration: Transfer the cleaned substrates to the CVD chamber. Perform a dehydration purge by evacuating the chamber to ~5 Torr, refilling with dry nitrogen gas to ~500 Torr, and then evacuating to a base pressure of ~1 Torr. This removes physisorbed water from the substrate surface. The entire process is typically carried out at an elevated temperature (e.g., 150°C).

-

Silane Deposition: Introduce APDIPES vapor into the sealed chamber, raising the pressure to 2-3 Torr. Allow the substrates to react with the silane vapor for a set duration (e.g., 5 minutes) at the deposition temperature (e.g., 150°C).

-

Post-Deposition Purge: After the deposition, purge the chamber with dry nitrogen gas followed by evacuation. Repeat this cycle three times to remove any unreacted or physisorbed silane molecules.

-

Characterization: After cooling to room temperature, the silanized substrates can be characterized using various surface analytical techniques to confirm the quality and properties of the deposited layer.

General Solution-Phase Deposition Protocol

Solution-phase deposition is a common and versatile method for applying silane coupling agents. The following is a general protocol that can be adapted for APDIPES.

Materials and Equipment:

-

Inorganic substrates (e.g., glass slides, silica particles)

-

This compound (APDIPES)

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Deionized water

-

Acetic acid (optional, for pH adjustment)

-

Beakers or reaction vessel

-

Magnetic stirrer

-

Oven

Experimental Workflow:

Detailed Steps:

-

Substrate Cleaning: Thoroughly clean the inorganic substrate to remove any organic contaminants and to ensure a hydroxylated surface. This can be done using detergents, solvents, or plasma/acid etching, followed by a thorough rinse with deionized water and drying.

-

Prepare Silane Solution: Prepare a dilute solution of APDIPES (typically 1-2% by volume) in a suitable solvent. A common solvent system is 95% ethanol and 5% deionized water. For aminosilanes, the addition of acetic acid to adjust the pH is generally not necessary as the amine can act as a catalyst.

-

Hydrolysis: Allow the solution to stir for 5-15 minutes to facilitate the hydrolysis of the ethoxy groups to silanols.

-

Substrate Immersion: Immerse the cleaned and dried substrates in the silane solution for a short period (e.g., 1-5 minutes). Gentle agitation can help ensure uniform coverage.

-

Rinsing: Remove the substrates from the solution and rinse them with fresh solvent (e.g., ethanol) to remove excess, unreacted silane.

-

Curing: The treated substrates can be air-dried or cured at an elevated temperature (e.g., 110°C for 10-15 minutes) to promote the condensation reaction and the formation of covalent bonds with the substrate.

Conclusion

This compound is a highly effective coupling agent for creating a robust and stable interface between inorganic and organic materials. Its mechanism of action involves the hydrolysis of its ethoxy group to a reactive silanol, which then forms covalent siloxane bonds with the inorganic substrate. The aminopropyl group extends into the organic matrix, providing a reactive site for covalent bonding and other interactions. The presence of diisopropyl groups confers a notable advantage in terms of the hydrolytic stability of the resulting silane layer, making APDIPES a superior choice for applications in demanding environments. The provided data and experimental protocols offer a solid foundation for researchers and professionals to effectively utilize APDIPES in their respective fields. Further research into the direct quantification of adhesion strength for APDIPES-mediated interfaces would be beneficial for a more complete understanding of its performance characteristics.

References

3-Aminopropyldiisopropylethoxysilane CAS number and safety data sheet

For researchers, scientists, and professionals in drug development, 3-Aminopropyldiisopropylethoxysilane is a valuable bifunctional organosilane used in surface modification, bioconjugation, and as a coupling agent. Its unique structure, featuring a primary amine and hydrolyzable isopropoxy and ethoxy groups, allows for the covalent attachment to inorganic substrates and subsequent functionalization with organic molecules. This guide provides a comprehensive overview of its chemical properties, safety data, and a representative experimental protocol for its application in surface modification.

Chemical Identification and Properties

This compound is a monoamino functional monoalkoxy silane.[2] The presence of both amine and alkoxy groups allows it to act as a molecular bridge between inorganic and organic materials.

Safety Data Sheet Summary

The following tables summarize the key safety and physical property data for this compound, based on available Safety Data Sheets (SDS).

| Physical and Chemical Properties | |

| Molecular Formula | C11H27NOSi[2] |

| Molecular Weight | 217.43 g/mol [2] |

| Boiling Point | 78-80 °C at 0.4 mmHg[2] |

| Density | 0.872 g/mL at 25 °C[2] |

| Refractive Index | 1.4489 at 20 °C[2] |

| Hazard Identification | |

| GHS Pictograms | GHS05 (Corrosion) |

| Signal Word | Danger[3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][3] H318: Causes serious eye damage.[1][3] H335: May cause respiratory irritation.[1][3] |

| Precautionary Statements | P260: Do not breathe vapors.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a doctor.[3] |

| Toxicological Information | |

| Acute Effects | Causes severe skin burns and eye damage.[1][3] May cause respiratory irritation.[1][3] Overexposure may lead to coughing, headache, and nausea.[1][3] May be harmful if swallowed.[1][3] |

| Chronic Effects | On contact with water, this compound liberates ethanol, which is known to have a chronic effect on the central nervous system.[1][3] |

| First Aid Measures | |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[1] |

| Skin Contact | Wash with plenty of water. Get immediate medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |

Experimental Protocol: Surface Silanization of Glass Substrates

This protocol provides a detailed methodology for the surface modification of glass slides to introduce primary amine functionalities. This is a foundational technique for subsequent covalent immobilization of biomolecules, such as antibodies or DNA, which is critical in the development of diagnostic assays and drug delivery systems.

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous Toluene (B28343)

-

Acetone, HPLC grade

-

Deionized water

-

Nitrogen gas

-

Staining jars or beakers

-

Orbital shaker

-

Oven

Methodology:

-

Cleaning of Substrates:

-

Place glass slides in a staining jar.

-

Sonicate for 20 minutes in a 2% aqueous solution of a laboratory detergent.

-

Rinse the slides thoroughly with deionized water (10-15 times).

-

Rinse once with acetone.

-

Dry the slides in an oven at 110°C for 15-20 minutes.

-

-

Surface Activation (Optional but Recommended):

-

To enhance the density of hydroxyl groups on the surface, treat the cleaned and dried slides with plasma for 20 minutes. This step increases the efficiency of silanization.

-

-

Preparation of Silanization Solution:

-

In a clean, dry glass container, under a nitrogen atmosphere to minimize moisture, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

-

Silanization Reaction:

-

Immerse the cleaned (and activated) glass slides into the silanization solution.

-

Incubate for 2-4 hours at room temperature with gentle agitation on an orbital shaker.

-

-

Washing:

-

Remove the slides from the silanization solution.

-

Rinse thoroughly with anhydrous toluene to remove any unbound silane.

-

Rinse with acetone.

-

-

Curing:

-

Dry the slides with a gentle stream of nitrogen gas.

-

Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface.

-

-

Storage:

-

Store the functionalized slides in a desiccator until further use.

-

Diagrams

Caption: Experimental workflow for surface silanization.

Caption: Logical relationship in surface functionalization.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanisms of Ethoxysilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of ethoxysilanes, critical processes in materials science, surface functionalization, and the development of drug delivery systems. This document details the underlying chemistry, kinetics, and factors influencing these reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Principles: Hydrolysis and Condensation

The transformation of ethoxysilanes into siloxane networks is a two-step process involving hydrolysis and condensation.[1] These reactions are fundamental to the sol-gel process, where molecular precursors evolve into a colloidal suspension (sol) and subsequently a continuous solid network (gel).[1][2]

Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of the silane (B1218182) are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either acids or bases.[2]

Condensation: Subsequently, the newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining ethoxy groups (Si-OC₂H₅) to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695) as a byproduct, respectively.[1] This polymerization process leads to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional network.[3]

The overall reaction scheme can be summarized as follows:

-

Hydrolysis: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH[1]

-

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O[1]

-

Alcohol Condensation: ≡Si-OH + C₂H₅O-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH[1]

Reaction Mechanisms and Catalysis

The mechanism of hydrolysis and condensation is significantly influenced by the pH of the reaction medium, with distinct pathways for acid and base catalysis.[2]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[3][4] This is followed by a nucleophilic attack on the silicon atom by a water molecule, typically through an SN2-type mechanism.[3][5] Acid-catalyzed condensation involves the protonation of a silanol group, which then reacts with a neutral silanol.[1] This process generally leads to the formation of more linear or weakly branched polymer chains.[3]

Caption: Acid-catalyzed hydrolysis of an ethoxysilane.

Base-Catalyzed Mechanism

In basic media, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom.[2] The condensation reaction is initiated by the deprotonation of a silanol group to form a silicate (B1173343) anion (≡Si-O⁻), which then attacks a neutral silanol.[1] This mechanism typically results in more highly branched and cross-linked structures, often leading to the formation of discrete colloidal particles.[2]

References

The Pivotal Role of the Amino Group in the Functionality of 3-Aminopropyldiisopropylethoxysilane (APIPES): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyldiisopropylethoxysilane (APIPES) is a versatile organosilane coupling agent that plays a critical role in surface modification and bioconjugation. Its unique molecular structure, featuring a reactive amino group and a hydrolyzable diisopropylethoxysilyl group, enables the formation of stable covalent bonds between inorganic substrates and organic molecules. This technical guide provides an in-depth exploration of the functionality of APIPES, with a particular focus on the indispensable role of its terminal amino group. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in surface functionalization, drug delivery systems, diagnostics, and biomaterial engineering.

The dual nature of APIPES allows it to act as a molecular bridge, enhancing adhesion and enabling the immobilization of a wide array of molecules, including therapeutic agents, targeting ligands, and biomolecules.[1][2] The silane (B1218182) moiety reacts with hydroxyl-rich surfaces such as silica (B1680970), glass, and metal oxides to form stable siloxane bonds, while the aminopropyl chain presents a reactive functional group for further chemical modification.[3] Understanding the chemistry and functionality of the amino group is paramount to harnessing the full potential of APIPES in advanced applications.

The Amino Group: A Gateway to Functionality

The primary amine (-NH2) at the terminus of the propyl chain is the cornerstone of APIPES's functionality in a multitude of applications. Its significance can be understood through its involvement in several key processes:

-

Nucleophilic Reactivity for Covalent Immobilization: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. This reactivity is extensively exploited for the covalent attachment of molecules containing electrophilic functional groups. Common conjugation chemistries involving the amino group include:

-

Amide Bond Formation: Reaction with carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and acyl chlorides to form stable amide linkages. This is a widely used strategy for immobilizing proteins, peptides, and drugs.

-

Schiff Base Formation and Reductive Amination: Reaction with aldehydes and ketones to form an imine (Schiff base), which can be subsequently reduced to a stable secondary amine.

-

Isothiocyanate and Isocyanate Coupling: Reaction with isothiocyanates and isocyanates to form thiourea (B124793) and urea (B33335) linkages, respectively, which are common methods for attaching fluorescent dyes and other labels.

-

-

Modulation of Surface Properties: The presence of the amino group significantly alters the physicochemical properties of a surface:

-

Surface Charge and Isoelectric Point: The amino group is basic and will be protonated (-NH3+) at physiological pH, imparting a net positive charge to the modified surface.[4] This charge reversal from the typically negative charge of untreated silica or glass surfaces can be leveraged to control the adsorption of charged molecules and to influence cell-surface interactions. The isoelectric point (pI) of the surface is shifted to a higher pH, meaning the surface will remain positively charged over a wider pH range.[4][5][6][7]

-

Wettability and Surface Energy: The introduction of aminopropyl groups can alter the hydrophilicity and surface energy of a substrate, which can be tailored for specific applications.

-

-

Catalytic Role in Silanization: The amino group can act as a base catalyst in the hydrolysis and condensation of the silane group, accelerating the formation of the siloxane network on the substrate surface. This can lead to the formation of more uniform and stable monolayers under certain conditions.

Quantitative Data on APIPES and Related Aminosilanes

The following tables summarize key quantitative data for APIPES and provide a comparison with other commonly used aminosilanes to aid in the selection of the most appropriate surface modification agent.

Table 1: Physical and Chemical Properties of this compound (APIPES)

| Property | Value | Reference |

| Molecular Formula | C11H27NOSi | [4] |

| Molecular Weight | 217.43 g/mol | [4] |

| Boiling Point | 78-80 °C at 0.4 mmHg | [4] |

| Density | 0.872 g/mL at 25 °C | [4] |

| Refractive Index | 1.4489 at 20 °C | [4] |

Table 2: Comparative Performance of Aminosilanes in Surface Modification

| Parameter | APIPES | APTES (3-Aminopropyltriethoxysilane) | APDEMS (3-Aminopropyldiethoxymethylsilane) | Reference |

| Amine Loading Density | Lowest | Highest | Intermediate | [8] |

| Film Thickness Loss (during side chain deprotection) | Most Acute | Most Stable | Intermediate Stability | [8] |

| Peptide Purity (in solid-phase peptide synthesis) | Highest | Lower | Intermediate | [8] |

| N1s/Si2p Ratio (by XPS after CVD) | Lowest | Highest | Intermediate | [3][9] |

| Film Stability at pH 10 | More Stable | Less Stable | Less Stable | [3][9] |

Experimental Protocols

Protocol 1: General Procedure for Surface Modification of Silica Substrates with APIPES

This protocol outlines a general method for the functionalization of silica-based substrates (e.g., glass slides, silicon wafers, silica nanoparticles) with APIPES in a solution phase.

Materials:

-

This compound (APIPES)

-

Anhydrous Toluene (B28343)

-

Ethanol

-

Acetone

-

Deionized Water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood.

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the silica substrate by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.

-

Dry the substrate under a stream of nitrogen gas.

-

To generate a high density of surface silanol (B1196071) groups, activate the surface by immersing the cleaned, dry substrate in Piranha solution for 30-60 minutes.

-

Rinse the substrate extensively with deionized water and dry at 110°C for 30 minutes.

-

-

Silanization:

-

In a moisture-free environment (e.g., a glove box), prepare a 1-5% (v/v) solution of APIPES in anhydrous toluene.

-

Immerse the activated and dried substrates in the APIPES solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60°C with gentle agitation.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Perform a final rinse with ethanol.

-

Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

The amine-functionalized surface is now ready for subsequent conjugation steps.

-

Protocol 2: Characterization of APIPES-Modified Surfaces

1. Contact Angle Goniometry:

-

Purpose: To assess the change in surface wettability after modification.

-

Procedure:

-

Place a droplet of deionized water on the unmodified and APIPES-modified surfaces.

-

Measure the static contact angle using a goniometer.

-

A decrease in the water contact angle is typically observed after aminosilanization, indicating an increase in surface hydrophilicity.

-

2. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition of the surface and confirm the presence of nitrogen from the amino group.

-

Procedure:

-

Acquire high-resolution XPS spectra of the Si 2p, C 1s, O 1s, and N 1s regions for both unmodified and modified surfaces.

-

The appearance of a peak in the N 1s spectrum (around 400 eV) is a direct confirmation of successful aminosilanization.

-

The atomic concentration of nitrogen can be used to estimate the surface density of the amino groups.[3][9]

-

3. Atomic Force Microscopy (AFM):

-

Purpose: To evaluate the surface topography and roughness.

-

Procedure:

Visualizing the Role of the Amino Group

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow involving APIPES.

Caption: Workflow for surface functionalization and drug conjugation using APIPES.

Caption: Functional roles of the amino and silane groups of APIPES.

Conclusion

The amino group of this compound is a critical determinant of its functionality as a surface modification agent. Its nucleophilic reactivity provides a versatile handle for the covalent immobilization of a vast range of molecules, which is of paramount importance in drug delivery and diagnostics. Furthermore, the ability of the amino group to modulate surface charge and participate in the catalysis of the silanization process allows for precise control over the properties of the functionalized surface. For researchers, scientists, and drug development professionals, a thorough understanding of the role of the amino group is essential for the rational design and successful implementation of APIPES-based surface modification strategies to create advanced materials with tailored functionalities.

References

- 1. dakenchem.com [dakenchem.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

- 7. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A bifunctional poly(ethylene glycol) silane immobilized on metallic oxide-based nanoparticles for conjugation with cell targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape of 3-Aminopropyldiisopropylethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminopropyldiisopropylethoxysilane (APDIPES), a versatile silane (B1218182) coupling agent. Understanding its behavior in different solvents is critical for its effective application in surface modification, particle functionalization, and as a linker in bioconjugation and drug delivery systems. This document outlines its solubility profile, the chemical principles governing its interactions with various solvent classes, and provides a general experimental protocol for solubility determination.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties. The aminopropyl group introduces a polar, hydrophilic character capable of hydrogen bonding, while the diisopropylethoxysilane (B3166039) portion is predominantly non-polar and hydrophobic. This amphiphilic nature dictates its miscibility with a range of organic solvents and its reactivity with protic solvents, particularly water.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and inferred solubility profile can be constructed based on manufacturer data, general principles of silane chemistry, and information on analogous compounds.

| Solvent Class | Representative Solvents | Solubility/Miscibility | Remarks |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble/Miscible | The aminopropyl group can engage in hydrogen bonding with the hydroxyl group of alcohols, promoting solubility. The ethoxy group can also undergo transesterification with the solvent alcohol, especially in the presence of an acid or base catalyst. |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF) | Soluble/Miscible | The polarity of these solvents allows for favorable dipole-dipole interactions with the aminopropyl group, leading to good solubility. |

| Hydrocarbons | Toluene, Xylene, Hexane | Soluble/Miscible | The non-polar diisopropyl and ethyl groups interact favorably with these non-polar solvents through van der Waals forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | Similar to hydrocarbons, the non-polar character of these solvents facilitates the dissolution of the hydrophobic portion of the silane. |

| Water | Deionized Water | Reactive/Sparingly Soluble | This compound reacts with water in a process called hydrolysis. The ethoxy group is cleaved to form a silanol (B1196071) (Si-OH) and ethanol. The amino group enhances water solubility to some extent through hydrogen bonding, but the bulky diisopropyl groups limit overall miscibility. Hydrolysis is a critical first step for the condensation and bonding of the silane to surfaces. The rate of hydrolysis is influenced by pH. |

The Critical Role of Hydrolysis

The interaction of this compound with water is more than simple dissolution; it is a chemical reaction that is fundamental to its utility as a coupling agent.

Caption: Hydrolysis and Condensation of this compound.

This reaction pathway illustrates that in aqueous environments, the silane is transformed into a reactive silanol. These silanols can then condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of this compound in a laboratory setting.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., ethanol, acetone, toluene, deionized water)

-

Small glass vials with caps

-

Vortex mixer

-

Pipettes and graduated cylinders

-

Analytical balance

Procedure:

Caption: Experimental Workflow for Solubility Determination.

-

Preparation: For each solvent, weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

-

Mixing: Cap the vial and vortex for 2 minutes at room temperature.

-

Observation: Visually inspect the mixture against a contrasting background.

-

A clear, homogeneous solution indicates that the silane is soluble or miscible .

-

The presence of undissolved droplets, a cloudy suspension, or solid precipitate indicates that the silane is sparingly soluble or insoluble .

-

-

Semi-Quantitative Determination (Optional): If the silane dissolves, incrementally add more solute until saturation is reached to determine an approximate solubility limit.

-

Observation in Water: When testing with water, pay close attention to any signs of a chemical reaction, such as a change in temperature or the formation of a precipitate over time, which would indicate hydrolysis and condensation.

Safety Precautions: this compound is a chemical that can cause skin and eye irritation. Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile coupling agent with a broad solubility profile in common organic solvents. Its reactivity with water is a key feature that enables its function in surface modification. A thorough understanding of its solubility and hydrolytic behavior is essential for researchers and professionals to effectively utilize this compound in their applications. The provided guidelines and experimental protocol serve as a valuable resource for navigating the solvent landscape of this important chemical.

understanding silanization on glass and silica surfaces

An In-Depth Technical Guide to Silanization of Glass and Silica (B1680970) Surfaces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the silanization process on glass and silica surfaces, critical for a wide range of applications in research and drug development. From fundamental reaction mechanisms to detailed experimental protocols and surface characterization, this document serves as a technical resource for professionals seeking to control and understand surface chemistry.

Fundamentals of Silanization

Silanization is a chemical process that modifies surfaces by covalently bonding organosilane compounds to surface hydroxyl (-OH) groups.[1] This process is widely used on substrates like glass, silica, and metal oxides to alter their surface properties, such as increasing hydrophobicity or introducing functional groups for further reactions.[1][2] The resulting modified surface is more stable and chemically resistant.[1]

The key players in this process are organosilane compounds, which are silicon-based molecules with reactive functional groups.[1] Common silanizing agents include chlorosilanes and alkoxysilanes.[1] The choice of silane (B1218182) determines the final surface properties; for instance, alkyl-containing silanes impart hydrophobicity, while aminosilanes introduce reactive amine groups.[2]

The Silanization Reaction Mechanism

The silanization process for alkoxysilanes on a silica or glass surface is generally understood to occur in a series of steps: hydrolysis, condensation, and covalent bonding.

-

Hydrolysis: The process begins with the hydrolysis of the alkoxy groups (-OR) on the silane to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by the presence of a small amount of water.[1][3]

-

Condensation: The newly formed silanol groups on the silane can then undergo condensation in two ways: self-condensation with other silane molecules to form oligomers, or condensation with the hydroxyl groups present on the glass or silica surface.[1][3]

-

Covalent Bonding: Finally, a stable, covalent siloxane bond (Si-O-Si) is formed between the silane and the substrate surface during a drying or curing step, which often involves heat.[1][3] This step is crucial for the durability of the silanized layer.

It's important to note that while these steps are described sequentially, they can occur simultaneously after the initial hydrolysis.[3]

Factors Influencing Silanization

The efficiency and quality of the silanization process are highly dependent on several experimental parameters:

-

Water Availability: A controlled amount of water is crucial for the initial hydrolysis step. Anhydrous conditions can lead to incomplete reactions, while excessive water can promote polymerization of the silane in solution rather than on the surface.[3][4]

-

Temperature: Moderate temperatures can disrupt non-covalent interactions and lead to a more ordered and stable silane layer.[4] Post-silanization thermal curing is also a key factor in forming a durable coating.[5][6]

-

pH: The pH of the reaction solution can catalyze both the hydrolysis and condensation reactions. For many alkoxysilanes, a slightly acidic pH (around 4.5-5.5) is optimal.[7]

-

Solvent: Anhydrous solvents like toluene (B28343) are often used to control the amount of water present and regulate the degree of polymerization.[4]

-

Silane Concentration: Higher silane concentrations can favor the formation of oligomers and polymers in the solution.[4] However, studies have shown that for liquid-phase silanization, the final surface density of functional groups can be relatively independent of the initial silane concentration.[5][6]

-

Reaction Time: The duration of the silanization process influences the extent of surface coverage.[5][6]

Common Silanizing Agents

A variety of silane coupling agents are available, each providing different surface functionalities. The choice of agent depends on the desired application.

| Silane Type | Functional Group | Key Characteristics & Applications |

| Amino Silanes | Amino (-NH2) | Provides a primary amine group for covalent attachment of biomolecules.[8] Commonly used in creating biosensors and microarrays.[1] |

| Epoxy Silanes | Epoxy | Highly reactive and forms strong cross-linked networks.[8] Used in coatings and adhesives to improve mechanical strength.[8] |

| Vinyl Silanes | Vinyl (-CH=CH2) | Can participate in free-radical polymerization.[8] Often used in glass fiber reinforced composites.[9] |

| Mercapto Silanes | Thiol (-SH) | Provides a reactive thiol group for attaching molecules like DNA.[2] Important in DNA chip technology.[5] |

| Alkyl Silanes | Alkyl (e.g., C8, C18) | Creates a hydrophobic surface.[2] Used in reversed-phase chromatography and to make glassware water-repellent.[2] |

Surface Characterization Techniques

Evaluating the success of the silanization process requires a suite of surface characterization techniques.

| Technique | Information Provided |

| Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. A higher water contact angle indicates a more hydrophobic surface.[10] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing the homogeneity and smoothness of the silane layer.[11] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of the silane coating.[12] |

| Ellipsometry | Measures the thickness and refractive index of the thin silane film.[13] |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Provides detailed molecular information about the surface, allowing for the quantification of surface coverage.[14][15] |

Quantitative Data Summary

The following tables summarize key quantitative data from silanization experiments reported in the literature.

Table 1: Water Contact Angles on Silanized Surfaces

| Silanizing Agent | Substrate | Post-Treatment | Water Contact Angle (°) |

| Trimethylchlorosilane (TMCS) | Glass | Imidazole catalyst | High (hydrophobic) |

| Dichlorodimethylsilane (DDS) | Glass | Standard protocol | High (hydrophobic) |

| (3-mercaptopropyl)trimethoxysilane | Glass | Varied conditions | Not specified |

| Methylated Silanes | Quartz | Varied coverage | Advancing and receding angles calculated |

Note: Specific contact angle values were not always provided in the search results, but the qualitative outcome was described.

Table 2: Surface Density of Functional Groups

| Silanizing Agent | Substrate | Measurement Method | Surface Density (groups/cm²) |

| (3-mercaptopropyl)trimethoxysilane | Glass | Radiolabeling ([14C]cysteamine) | (1.3 - 9.0) x 10¹² |

Experimental Protocols

Detailed and reproducible protocols are essential for successful silanization. Below are representative protocols for surface preparation and silanization.

Surface Preparation (Cleaning of Glass Slides)

Thorough cleaning of the glass or silica surface is critical to ensure a high density of reactive hydroxyl groups.

Protocol 1: Acid/Base Cleaning [16]

-

Immerse slides in a 1:1 solution of methanol (B129727) and hydrochloric acid for 30 minutes.

-

Rinse thoroughly with deionized water.

-

Heat the slides in concentrated sulfuric acid for 2 hours.

-

Rinse again with deionized water and then boil in deionized water for 30 minutes.

-

Dry the slides under a stream of nitrogen before silanization.

Protocol 2: Detergent and Solvent Cleaning [17]

-

Sonicate slides in a 1-2% aqueous solution of Hellmanex III at 50-60°C for 20 minutes.

-

Rinse at least 10-15 times with double-distilled water.

-

Sonicate in acetone (B3395972) for 20 minutes at room temperature.

-

Rinse with methanol.

-

Sonicate in methanol for 20 minutes at room temperature.

-

Air-dry and then place in an oven at 110°C for approximately 10 minutes.

Silanization Protocols

Protocol 1: Liquid-Phase Silanization with Alkoxysilanes (Aqueous Alcohol) [7]

-

Prepare a 95% ethanol (B145695) / 5% water solution.

-

Adjust the pH to 4.5-5.5 with acetic acid.

-

Add the desired alkoxysilane to a final concentration of 2% with stirring.

-

Allow 5 minutes for hydrolysis and silanol formation.

-

Immerse the cleaned glass slides in the solution for 1-2 minutes with gentle agitation.

-

Rinse the slides briefly in ethanol.

-

Cure the slides for 5-10 minutes at 110°C or for 24 hours at room temperature.

Protocol 2: Liquid-Phase Silanization with Aminopropyltriethoxysilane (APTES) in Acetone [18]

-

Prepare a fresh 2% solution of 3-aminopropyltriethoxysilane (B1664141) (APTES) in acetone.

-

Immerse cleaned and dried slides in the solution for 5 seconds.

-

Shake off excess solution and briefly wash twice with distilled water.

-

Dry overnight at 42°C.

Protocol 3: Vapor-Phase Silanization [19]

-

Place cleaned and dried substrates in a vacuum chamber.

-

Introduce the silane in its vapor phase into the chamber.

-

The silane vapor reacts with the surface to form a thin layer.

-

This method provides a very uniform and complete surface coverage.[20]

Applications in Drug Development and Research

Silanized surfaces are indispensable in numerous areas of drug development and biomedical research:

-

Microarrays and Biosensors: Silanization provides a stable surface for the immobilization of biomolecules such as DNA, RNA, and proteins, which is fundamental for high-sensitivity biosensors and microarrays used in diagnostics and molecular screening.[1][21]

-

Cell Culture: The hydrophobicity of silanized glassware can be increased to minimize the adherence of cells to the flask walls, which is beneficial in cell culture applications.[2][22]

-

Chromatography: Silanized silica is the basis for many stationary phases in reversed-phase chromatography, a key analytical technique in drug discovery and quality control.[2]

-

Drug Delivery: Functionalized silica nanoparticles with silane coatings are being explored for targeted drug delivery applications.

-

Biomedical Implants: Silane coupling agents are used to improve the adhesion between inorganic implant materials (like titanium) and organic coatings or surrounding tissues.[2]

Conclusion

The silanization of glass and silica surfaces is a versatile and powerful technique for tailoring surface properties to meet the specific demands of advanced research and drug development applications. A thorough understanding of the reaction mechanism, the factors that influence it, and the methods for characterizing the resulting surfaces is paramount for achieving reproducible and reliable results. By carefully selecting the appropriate silanizing agent and optimizing the reaction conditions, researchers can create surfaces with desired functionalities, paving the way for innovations in diagnostics, therapeutics, and materials science.

References

- 1. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 2. Silanization - Wikipedia [en.wikipedia.org]

- 3. gelest.com [gelest.com]

- 4. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

- 5. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. silicorex.com [silicorex.com]

- 9. Silane Coupling Agent For Glass Fiber Surface Treatment - ECOPOWER [ecopowerchem.com]

- 10. d.lib.msu.edu [d.lib.msu.edu]

- 11. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]

- 12. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]

- 13. parksystems.com [parksystems.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. surfmods.jp [surfmods.jp]

- 17. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 18. Silanized (APES or TES or positively charged) slides - IHC WORLD [ihcworld.com]

- 19. Silanization Surface treatment process - Plasma.com [plasma.com]

- 20. Silanizing Glass Autosampler Vial or Inserts for Surface Deactivation - HPLC Primer [mtc-usa.com]

- 21. hpmcsupplier.com [hpmcsupplier.com]

- 22. mastelf.com [mastelf.com]

Methodological & Application

Application Notes and Protocols for Surface Modification with 3-Aminopropyldiisopropylethoxysilane (APIPES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the surface properties of various materials, enabling applications in drug delivery, diagnostics, and biomaterial engineering. 3-Aminopropyldiisopropylethoxysilane (APIPES) is a monoalkoxy aminosilane (B1250345) that can form a stable, amine-functionalized monolayer on hydroxylated surfaces. This primary amine group serves as a versatile anchor for the covalent attachment of a wide range of molecules, including proteins, antibodies, DNA, and therapeutic agents.

Compared to trialkoxysilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), the monoalkoxy nature of APIPES can offer greater control over the silanization process, potentially leading to the formation of more uniform and reproducible self-assembled monolayers (SAMs) with reduced polymerization in solution. This document provides a detailed protocol for the surface modification of substrates using APIPES, including experimental procedures, data presentation, and visual workflows.

Data Presentation

Due to the limited availability of specific quantitative data for this compound (APIPES), the following table summarizes typical parameters extrapolated from protocols for the closely related and more extensively studied 3-aminopropyltriethoxysilane (APTES). These values should be considered as a starting point for optimization.

| Parameter | Value/Range | Notes |

| APIPES Concentration | 1-5% (v/v) | Higher concentrations may lead to multilayer formation. |

| Solvent | Anhydrous Toluene, Acetone (B3395972), or Ethanol | The choice of solvent can influence the rate of hydrolysis and deposition. |

| Reaction Time | 30 minutes - 2 hours | Longer reaction times do not necessarily improve surface coverage and can lead to increased aggregation. |

| Reaction Temperature | Room Temperature (20-25°C) to 80°C | Elevated temperatures can accelerate the reaction but may also promote uncontrolled polymerization. |

| Curing Temperature | 100-120°C | Curing helps to drive the condensation reaction and remove residual solvent and water. |

| Curing Time | 10 - 60 minutes | |

| Expected Water Contact Angle (Modified Surface) | 40° - 60° | The contact angle will be lower than the bare substrate, indicating successful hydrophilic modification. |

| Expected Elemental Composition (XPS) | Increased N 1s and Si 2p signals | The presence of nitrogen and silicon confirms the deposition of the aminosilane layer. |

Experimental Protocols

This section details the step-by-step methodologies for the surface modification of a generic hydroxylated substrate (e.g., glass or silicon wafer) with APIPES.

Materials

-

This compound (APIPES)

-

Anhydrous Solvent (e.g., Toluene, Acetone, or Ethanol)

-

Substrates (e.g., glass slides, silicon wafers)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas stream

-

Oven

Substrate Preparation (Hydroxylation)

A pristine and hydroxylated surface is crucial for successful silanization.

-

Cleaning: Immerse the substrates in a piranha solution for 30-60 minutes to remove organic residues and create surface hydroxyl groups. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

-

Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

-

Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to remove any residual water.

-

Plasma Treatment (Optional): For a more activated surface, treat the substrates with oxygen or argon plasma for 2-5 minutes immediately before silanization.

Silanization Procedure

-

Solution Preparation: In a clean, dry glass container inside a fume hood, prepare a 1-5% (v/v) solution of APIPES in the chosen anhydrous solvent. For example, to prepare a 2% solution in 50 mL of toluene, add 1 mL of APIPES to 49 mL of anhydrous toluene. Stir the solution gently for a few minutes.

-

Immersion: Immerse the cleaned and dried substrates into the APIPES solution. Ensure the entire surface to be modified is covered.

-

Reaction: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. Gentle agitation can help ensure uniform coating.

-

Rinsing: After the reaction, remove the substrates from the silane (B1218182) solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

-

Second Rinse: Perform a second rinse with a different solvent, such as acetone or ethanol, to ensure complete removal of unreacted silane and byproducts.

-

Drying: Dry the substrates under a stream of nitrogen gas.

Curing

-

Baking: Place the silanized and dried substrates in an oven at 100-120°C for 10-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate and removes any remaining solvent.

-

Cooling: Allow the substrates to cool to room temperature before further use or characterization. The modified substrates should be stored in a desiccator to prevent contamination and degradation of the amine-functionalized surface.

Characterization of the Modified Surface

-

Contact Angle Goniometry: Measure the water contact angle to assess the change in surface hydrophilicity. A decrease in contact angle compared to the bare substrate indicates successful modification.

-

X-ray Photoelectron Spectroscopy (XPS): Perform XPS analysis to confirm the elemental composition of the surface. The presence of nitrogen (N 1s) and silicon (Si 2p) peaks will verify the presence of the APIPES layer.

-

Atomic Force Microscopy (AFM): Use AFM to visualize the surface topography and assess the uniformity and smoothness of the deposited silane layer.

Mandatory Visualization

Caption: Experimental workflow for surface modification with APIPES.

Caption: Chemical mechanism of APIPES surface modification.

Application Notes and Protocols for Nanoparticle Functionalization using 3-Aminopropyldiisopropylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, bio-imaging, and diagnostics. The introduction of specific functional groups onto the nanoparticle surface imparts desired chemical and physical properties, enabling interaction with biological systems and the conjugation of therapeutic agents or targeting ligands. 3-Aminopropyldiisopropylethoxysilane is an organosilane coupling agent used to introduce primary amine groups onto the surface of various nanoparticles, particularly those with surface hydroxyl groups such as silica (B1680970) and metal oxide nanoparticles.

This document provides detailed application notes and protocols for the functionalization of nanoparticles using this compound. While less common than its triethoxy counterpart (3-Aminopropyltriethoxysilane, APTES), the fundamental principles of silanization apply. The protocols provided herein are adapted from established procedures for APTES and include considerations for the different reactivity of the diisopropylethoxy group.

Principle of Silanization

The functionalization process involves the covalent attachment of this compound to the nanoparticle surface. This occurs in two main steps:

-

Hydrolysis: The ethoxy and isopropoxy groups of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). This step can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups (-OH) present on the surface of the nanoparticle, forming stable siloxane bonds (-Si-O-nanoparticle). Additionally, condensation can occur between adjacent silane molecules, leading to the formation of a cross-linked polymer layer on the surface.

The presence of the propyl-amine group at the terminus of the silane molecule provides a primary amine functionality on the nanoparticle surface, which can be used for subsequent conjugation reactions.

Experimental Protocols

Two primary methods are employed for the functionalization of nanoparticles with aminosilanes: post-synthesis grafting and co-condensation.[1][2]

Protocol 1: Post-Synthesis Grafting of Amino Groups

This method is suitable for pre-synthesized nanoparticles and is the most common approach for surface modification.

Materials:

-

Nanoparticles (e.g., silica, iron oxide, zinc oxide)

-

This compound

-

Anhydrous ethanol (B145695) or toluene (B28343)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) or acetic acid (optional, as catalyst)

-

Centrifuge

-

Ultrasonicator

Procedure:

-

Nanoparticle Dispersion: Disperse the nanoparticles in anhydrous ethanol or toluene to a final concentration of 1-10 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

-

Silane Addition: In a separate vial, prepare a solution of this compound in the same solvent. The amount of silane required will depend on the surface area of the nanoparticles and the desired grafting density. A common starting point is a 1-5% (v/v) solution of the silane relative to the nanoparticle suspension volume.

-

Reaction: Add the silane solution dropwise to the nanoparticle suspension while stirring vigorously. The reaction is typically carried out at room temperature or elevated temperatures (e.g., 50-80°C) for a period of 2-24 hours.[3][4] The reaction time and temperature may need to be optimized. Due to the bulkier diisopropoxy group, longer reaction times or slightly higher temperatures compared to APTES might be beneficial to achieve sufficient hydrolysis and condensation.

-

Washing: After the reaction is complete, centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant.

-

Purification: Resuspend the nanoparticle pellet in fresh solvent (ethanol or toluene) and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and by-products.

-

Final Dispersion: After the final wash, redisperse the amine-functionalized nanoparticles in the desired solvent for storage or further use.

Protocol 2: Co-Condensation Method for Silica Nanoparticles

This method involves the simultaneous hydrolysis and condensation of a silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) and this compound to synthesize amine-functionalized silica nanoparticles in a one-pot reaction.[2]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

This compound

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (28-30%)

-

Centrifuge

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical ratio is 100 mL ethanol, 10 mL deionized water, and 5 mL ammonium hydroxide. Stir the solution vigorously.

-

Precursor Addition: Add a defined amount of TEOS to the reaction mixture. Immediately after, add the desired amount of this compound. The molar ratio of TEOS to the aminosilane (B1250345) will determine the density of amine groups in the final nanoparticles. A common starting ratio is 10:1 to 20:1.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. A white precipitate of silica nanoparticles will form.

-

Washing and Purification: Collect the nanoparticles by centrifugation. Wash the particles repeatedly with ethanol and deionized water to remove unreacted precursors and ammonia.

-

Final Dispersion: Disperse the amine-functionalized silica nanoparticles in the desired solvent.

Characterization of Amine-Functionalized Nanoparticles

Several techniques can be used to confirm the successful functionalization of nanoparticles with amine groups and to quantify the surface amine density.

| Characterization Technique | Information Provided | Reference |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of amine groups (N-H stretching and bending vibrations) and siloxane bonds (Si-O-Si stretching). | [3] |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (the aminopropyl silane) grafted onto the nanoparticle surface by measuring the weight loss upon heating. | [3] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the amine groups and silicon from the silane. | [4] |

| Zeta Potential Measurement | Measures the surface charge of the nanoparticles. Successful amine functionalization typically results in a positive zeta potential at neutral or acidic pH. | [4] |

| Ninhydrin Assay | A colorimetric method to quantify the number of primary amine groups on the nanoparticle surface. | [5] |

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of amine-functionalized nanoparticles (data adapted from studies using APTES as a proxy). The exact values for this compound functionalization may vary and should be determined experimentally.

| Nanoparticle Type | Functionalization Method | Amine Density (amines/nm²) | Zeta Potential (mV) at pH 7 | Reference |

| Silica Nanoparticles | Post-synthesis Grafting | 1 - 5 | +20 to +40 | [5] |

| Silica Nanoparticles | Co-condensation | 0.5 - 3 | +15 to +35 | [2] |

| Iron Oxide Nanoparticles | Post-synthesis Grafting | 0.8 - 4 | +25 to +50 | [3][4] |

Visualizations

Experimental Workflow for Post-Synthesis Grafting

Caption: Workflow for post-synthesis nanoparticle functionalization.

Chemical Reaction of Silanization

Caption: Silanization reaction mechanism on a nanoparticle surface.

Applications in Drug Development

Amine-functionalized nanoparticles serve as versatile platforms in drug delivery and development:

-

Covalent Drug Conjugation: The primary amine groups can be used to covalently attach drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.

-

Electrostatic Drug Loading: The positive surface charge at physiological pH can be utilized to electrostatically adsorb negatively charged drugs or nucleic acids (e.g., siRNA, DNA).

-

Improved Biocompatibility and Cellular Uptake: Surface modification can enhance the stability of nanoparticles in biological media and modulate their interaction with cells.[1]

-

Layer-by-Layer Assembly: The amine-functionalized surface can serve as the initial layer for the subsequent deposition of polyelectrolytes to create core-shell nanocarriers for controlled drug release.

Conclusion

Functionalization of nanoparticles with this compound is a viable method for introducing primary amine groups onto their surfaces. By adapting established protocols for similar aminosilanes and performing thorough characterization, researchers can successfully produce amine-functionalized nanoparticles for a variety of applications in research, diagnostics, and drug development. Careful optimization of reaction conditions is recommended to account for the specific reactivity of the diisopropylethoxy groups.

References

- 1. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Aminopropyldiisopropylethoxysilane (APDES) in Biosensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Aminopropyldiisopropylethoxysilane (APDES) for the functionalization of surfaces in biosensor development. This document outlines detailed protocols for surface modification and biomolecule immobilization, presents relevant quantitative data for performance comparison, and includes diagrams to illustrate key processes. While the bulk of literature focuses on the similar 3-aminopropyltriethoxysilane (B1664141) (APTES), this guide leverages available data for APDES and provides established protocols adaptable for its use.

Introduction to APDES in Biosensor Development

This compound (APDES) is an organosilane used to introduce primary amine groups onto hydroxylated surfaces, such as silicon dioxide, glass, and various metal oxides. This process, known as silanization, is a critical step in the fabrication of biosensors. The terminal amine groups of the APDES layer serve as versatile anchor points for the covalent immobilization of a wide range of biorecognition molecules, including proteins (antibodies, enzymes) and nucleic acids (aptamers, DNA probes).